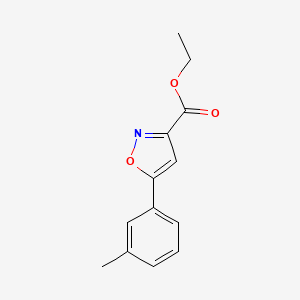

Ethyl 5-(m-tolyl)isoxazole-3-carboxylate

Description

Structure

2D Structure

Properties

IUPAC Name |

ethyl 5-(3-methylphenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-16-13(15)11-8-12(17-14-11)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFSORPOVYRMJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629704 | |

| Record name | Ethyl 5-(3-methylphenyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893638-47-6 | |

| Record name | Ethyl 5-(3-methylphenyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 5 M Tolyl Isoxazole 3 Carboxylate and Analogues

Classical and Contemporary Approaches to Isoxazole-3-carboxylates

The construction of the isoxazole-3-carboxylate scaffold can be achieved through several reliable and versatile synthetic routes. These methods often focus on the efficient formation of the heterocyclic ring with control over regioselectivity.

One of the most fundamental and widely employed methods for synthesizing the isoxazole (B147169) ring is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition. nih.govresearchgate.net This reaction typically involves the in-situ generation of a nitrile oxide, which then reacts with a dipolarophile, such as an alkyne or an alkene. nih.govnih.gov

Nitrile oxides are commonly generated from the dehydrohalogenation of hydroximoyl chlorides or the oxidation of aldoximes. nih.gov For the synthesis of isoxazole-3-carboxylates, the reaction of a nitrile oxide with a β-ketoester, a 1,3-diketone, or a β-ketoamide is a common strategy. beilstein-journals.orgnih.gov This approach allows for the formation of 3,4,5-trisubstituted isoxazoles. beilstein-journals.orgnih.gov For instance, a method has been developed for the synthesis of these compounds in water under mild basic conditions at room temperature, providing an environmentally friendly route. beilstein-journals.org While the reaction of nitrile oxides with terminal alkynes is a standard route to 3,5-disubstituted isoxazoles, achieving 3,4,5-trisubstitution often requires more activated, non-terminal alkynes, which can limit the substrate scope and regioselectivity. beilstein-journals.orgnih.gov

The general scheme for this reaction can be summarized as follows:

Step 1: Nitrile Oxide Generation: An aldoxime is oxidized, or a hydroximoyl chloride is treated with a base to form the reactive nitrile oxide intermediate. nih.gov

Step 2: Cycloaddition: The nitrile oxide reacts with a dipolarophile (e.g., an alkyne ester) in a concerted [3+2] cycloaddition to form the isoxazole ring. mdpi.com

Intramolecular nitrile oxide cycloaddition (INOC) is a powerful variant of this method, where the nitrile oxide and the alkyne (or alkene) are part of the same molecule, leading to the simultaneous formation of two rings. mdpi.com

Annulation refers to a ring-forming reaction. In the context of isoxazole synthesis, various annulation strategies have been developed to construct the heterocyclic ring from acyclic precursors. A notable contemporary method is dehydrohalogenative annulation. bohrium.comresearchgate.net

This approach involves the reaction between components that, upon elimination of a hydrogen halide (HX), cyclize to form the isoxazole ring. A specific example is the reaction of β-vinyl halides with α-nitrocarbonyl compounds. bohrium.com This method provides a direct route to the isoxazole skeleton and can be catalyzed by transition metals. The process is advantageous as it often uses readily available starting materials and can proceed under mild conditions. bohrium.com Asymmetric annulation reactions have also been explored to produce chiral isoxazole-containing structures. umt.edu

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. scielo.br MCRs are characterized by high atom economy, procedural simplicity, and the ability to generate complex molecules in a single step. scielo.brresearchgate.net

Several MCRs have been developed for the synthesis of isoxazole derivatives. nih.govscilit.com A common approach involves the reaction of an aldehyde, an active methylene (B1212753) compound (such as a β-ketoester like ethyl acetoacetate), and hydroxylamine (B1172632) hydrochloride. scielo.brresearchgate.net The reaction can be catalyzed by an acidic ionic liquid and proceeds through initial oxime formation, followed by cyclization and a Knoevenagel condensation to yield the final isoxazolone product. scielo.br Microwave-assisted, one-pot, three-component reactions have also been reported, significantly reducing reaction times from days to minutes while increasing yields. organic-chemistry.org For example, the Sonogashira coupling of acid chlorides with terminal alkynes, followed by a 1,3-dipolar cycloaddition with in-situ generated nitrile oxides, furnishes 3,4,5-substituted isoxazoles in good yields. organic-chemistry.org

| Reaction Type | Key Reactants | Advantages | Reference |

| 1,3-Dipolar Cycloaddition | Nitrile Oxides, Alkynes/β-Ketoesters | High versatility, well-established | beilstein-journals.orgnih.gov |

| Dehydrohalogenative Annulation | β-Vinyl Halides, α-Nitrocarbonyls | Direct ring formation, use of simple precursors | bohrium.com |

| Multi-Component Reaction | Aldehydes, β-Ketoesters, Hydroxylamine | High efficiency, atom economy, procedural simplicity | scielo.brresearchgate.netorganic-chemistry.org |

Specific Synthetic Routes to Ethyl 5-(m-tolyl)isoxazole-3-carboxylate and Related Isomers

To synthesize the target molecule, this compound, specific adaptations of the general methodologies are required, using precursors that contain the necessary m-tolyl and ethyl carboxylate moieties.

A modern, solvent-free approach for isoxazole synthesis utilizes mechanochemistry, where mechanical force (e.g., ball-milling) drives the chemical reaction. bohrium.comresearchgate.net A dehydrohalogenative annulation for constructing the isoxazole skeleton has been accomplished by reacting β-vinyl halides and α-nitrocarbonyls under the cooperative catalysis of cupric oxide nanoparticles (CuO NPs, <50 nm) and 1,4-diazabicyclo[2.2.2]octane (DABCO). bohrium.comresearchgate.net

To synthesize this compound via this route, the required starting materials would be 1-(2-halovinyl)-3-methylbenzene and ethyl nitroacetate (B1208598) .

The key features of this protocol include:

Solvent-Free Conditions: The reaction is performed under ball-milling, eliminating the need for bulk solvents. bohrium.com

Short Reaction Times: The method is significantly faster than many solution-phase counterparts. bohrium.com

Broad Substrate Scope: The reaction is tolerant of various substituents on the reacting partners. bohrium.com

Catalyst Reusability: The CuO nanoparticles can be recovered and reused for several cycles with minimal loss of activity. bohrium.comresearchgate.net

The reaction conditions for this mechanochemical synthesis are summarized below.

| Parameter | Condition |

| Reactant 1 | β-vinyl halide (e.g., 1-(2-bromovinyl)-3-methylbenzene) |

| Reactant 2 | α-nitrocarbonyl (e.g., Ethyl nitroacetate) |

| Catalyst | CuO Nanoparticles (<50 nm) |

| Base | 1,4-diazabicyclo[2.2.2]octane (DABCO) |

| Method | Ball-milling (e.g., at 400 rpm) |

| State | Solvent-free |

This methodology has also been successfully applied to terminal alkynes, further demonstrating its versatility in isoxazole preparation. bohrium.com

The use of primary nitro compounds, particularly activated ones like ethyl nitroacetate, is a cornerstone of isoxazole synthesis. rsc.orgrsc.org These compounds can react with various partners, including aldehydes and alkynes, to form the isoxazole ring. rsc.orgrsc.org

One established pathway involves the reaction of an aromatic aldehyde (e.g., m-tolualdehyde) with two equivalents of ethyl nitroacetate. rsc.orgrsc.org This reaction, often catalyzed by a base like DABCO or an amine, proceeds through the formation of intermediate 2,4-dinitroglutarates, which can then cyclize. rsc.org Depending on the reaction conditions, this can lead to isoxazoline (B3343090) N-oxides, which subsequently dehydrate to form the aromatic isoxazole ring. rsc.orgrsc.org For example, conducting the reaction in water with DABCO under ultrasonication at 80 °C can directly yield 4-aryl-3,5-dicarbethoxyisoxazoles. rsc.org

Alternatively, a direct cycloaddition-condensation between an alkyne and ethyl nitroacetate can be used. For instance, the synthesis of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate was achieved by reacting propargyl benzoate (B1203000) with ethyl nitroacetate in an ethanol/water mixture with NaOH at 60 °C. mdpi.com To obtain the target molecule, 1-ethynyl-3-methylbenzene could be reacted with ethyl nitroacetate under similar basic conditions. This reaction represents a direct and efficient way to construct the desired 3,5-disubstituted isoxazole core. mdpi.com

Schiff bases can also react with ethyl nitroacetate in the presence of an amine base to yield 4-substituted isoxazole-3,5-dicarboxylic amides, which can be subsequently hydrolyzed to the corresponding dicarboxylic acids. oup.com

Derivatization from Related Isoxazole Carboxylates

The functionalization of a pre-existing isoxazole ring, particularly one bearing a carboxylate group, provides a powerful avenue for creating diverse analogues. The ester moiety in ethyl isoxazole-3-carboxylates serves as a versatile handle for various chemical transformations.

One common derivatization is the conversion of the ester to an amide. For instance, 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid can be coupled with various aniline (B41778) derivatives in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to yield a series of isoxazole-carboxamide derivatives. organic-chemistry.orgnih.gov This methodology is directly applicable to this compound, allowing for the synthesis of a library of amide compounds with potential biological activities.

Another derivatization strategy involves the modification of other substituents on the isoxazole ring. For example, a related compound, ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate, can be oxidized using 2-iodoxybenzoic acid (IBX) to afford ethyl 5-acetylisoxazole-3-carboxylate. chemicalbook.com This demonstrates that functional groups on the 5-position of the isoxazole ring can be manipulated without disrupting the core heterocycle. Similarly, a hydroxyl group on a substituent can be a site for further reactions, such as esterification or etherification, to generate new analogues.

The table below summarizes representative derivatization reactions of isoxazole carboxylates.

| Starting Material | Reagents and Conditions | Product | Reference |

| 5-(methyl)-3-phenyl-1,2-isoxazole-4–Carboxylic acid | Aniline derivatives, DMAP, EDC, DCM, room temperature | Phenyl-isoxazole–Carboxamide derivatives | nih.gov |

| Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate | 2-Iodoxybenzoic acid, ethyl acetate, 80 °C | Ethyl 5-acetylisoxazole-3-carboxylate | chemicalbook.com |

| Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate | Urea, anhydrous dimethylformamide, reflux | Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate | nih.gov |

Regioselectivity and Stereoselectivity Control in Isoxazole Formation

The 1,3-dipolar cycloaddition of a nitrile oxide with an unsymmetrical alkyne can potentially lead to two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. The control of this regioselectivity is a critical aspect of isoxazole synthesis. In the case of the synthesis of this compound, the desired product is the 3,5-disubstituted isomer.

The regiochemical outcome of the cycloaddition is influenced by a combination of steric and electronic factors of both the nitrile oxide and the dipolarophile. nih.gov Theoretical studies, such as those using Density Functional Theory (DFT), have shown that the activation energies for the formation of the different regioisomers can be predicted, and these predictions often align with experimental observations. nih.gov The distortion energies required for the reactants to achieve the transition state geometry play a significant role in determining the favored regioisomer. nih.gov

For the synthesis of 3,5-disubstituted isoxazoles, copper(I)-catalyzed cycloadditions of in situ generated nitrile oxides with terminal acetylenes have proven to be highly regioselective. organic-chemistry.orgnih.gov This method is particularly effective and has become a standard for preparing this class of compounds. The reaction of an aromatic oxime with an α-azido acrylate (B77674) in a one-pot cascade reaction has also been shown to produce 3,4,5-trisubstituted isoxazoles with good to excellent regioselectivity in a metal-free approach. organic-chemistry.org

While stereoselectivity is not a factor in the formation of the aromatic isoxazole ring itself from an alkyne, it becomes relevant when the cycloaddition involves an alkene, leading to isoxazolines, or when chiral centers are present in the starting materials. In such cases, the diastereoselectivity of the reaction can be influenced by the reaction conditions and the nature of the substituents.

Catalytic Systems and Optimized Reaction Conditions for Synthesis

A variety of catalytic systems have been developed to promote the synthesis of isoxazoles, often leading to improved yields, milder reaction conditions, and enhanced regioselectivity.

Copper Catalysis: Copper(I) salts are widely used to catalyze the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes, leading to the regioselective formation of 3,5-disubstituted isoxazoles. organic-chemistry.orgnih.gov A one-pot protocol involving the copper-catalyzed reaction of amines and alkynes has been developed for the construction of fluoroalkylated isoxazoles. acs.org Furthermore, a recyclable Cu/Al2O3 nanocomposite has been employed as a catalyst for the solvent-free, mechanochemical synthesis of 3,5-isoxazoles. nih.gov

Palladium Catalysis: Palladium catalysts have been utilized in four-component coupling reactions of a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide to produce isoxazole derivatives. organic-chemistry.org

Gold Catalysis: Gold(III) chloride has been shown to catalyze the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles under moderate reaction conditions. organic-chemistry.org

Iron Catalysis: Iron-mediated systems have been employed in the cross-coupling and cyclization of two different alkynes to produce isoxazoles with good chemoselectivity. researchgate.net

Optimization of reaction conditions is crucial for achieving high yields and purity. Factors such as the choice of solvent, base, temperature, and reaction time are all important parameters to consider. For instance, in the synthesis of 3,4,5-trisubstituted isoxazoles from α-azido acrylates and aromatic oximes, optimization studies revealed that DMF as the solvent, triethylamine (B128534) as the base, and a temperature of 90°C provided the best results. organic-chemistry.org

The following table provides an overview of different catalytic systems used in isoxazole synthesis.

| Catalyst System | Reactants | Product Type | Reference |

| Copper(I) salts | Nitrile oxides and terminal acetylenes | 3,5-Disubstituted isoxazoles | organic-chemistry.orgnih.gov |

| Cu/Al2O3 nanocomposite | Terminal alkynes and hydroxyimidoyl chlorides | 3,5-Disubstituted isoxazoles | nih.gov |

| Palladium catalyst | Terminal alkyne, hydroxylamine, CO, aryl iodide | Isoxazole derivatives | organic-chemistry.org |

| AuCl3 | α,β-acetylenic oximes | Substituted isoxazoles | organic-chemistry.org |

| Iron catalyst | Two different alkynes | Isoxazoles | researchgate.net |

| Hypervalent iodine(III) species | Alkyne- or alkene-tethered aldoximes | Polycyclic isoxazoles | nih.gov |

Green Chemistry Principles in Isoxazole Synthesis (e.g., Mechanochemical Approaches)

In recent years, there has been a growing emphasis on developing synthetic methodologies that adhere to the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Mechanochemical Synthesis: This solvent-free approach involves the use of mechanical force, such as ball milling, to initiate and sustain chemical reactions. nih.gov The mechanochemical 1,3-dipolar cycloaddition between hydroxyimidoyl chlorides and terminal alkynes, catalyzed by a recyclable Cu/Al2O3 nanocomposite, provides a scalable and environmentally friendly route to 3,5-isoxazoles. nih.gov Another example is the catalyst-free, in situ mechanochemical synthesis of nitrones followed by 1,3-dipolar cycloaddition to yield fused isoxazoles. mdpi.com

Ultrasonic Irradiation: The use of ultrasound has been shown to be an effective green method for the synthesis of isoxazole derivatives, often leading to shorter reaction times, higher yields, and milder reaction conditions. nih.gov

Green Solvents: The use of environmentally benign solvents, such as water or deep eutectic solvents, is another key aspect of green isoxazole synthesis. nih.gov For example, the synthesis of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate can be achieved through a NaOH-catalyzed cycloaddition-condensation in water. mdpi.com

These green approaches offer significant advantages over traditional solution-phase synthesis, including reduced solvent waste, lower energy consumption, and often simpler work-up procedures, making them attractive alternatives for the sustainable production of isoxazoles.

Spectroscopic and Structural Characterization of Ethyl 5 M Tolyl Isoxazole 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, the connectivity and chemical environment of each atom in Ethyl 5-(m-tolyl)isoxazole-3-carboxylate can be meticulously mapped.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons and their neighboring environments. The ethyl ester group is characterized by a triplet signal for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from the spin-spin coupling between them. The chemical shifts for these protons are typically found in the upfield region of the spectrum.

The protons of the m-tolyl group exhibit a more complex pattern in the aromatic region. This includes a singlet for the methyl group attached to the aromatic ring and distinct signals for the four aromatic protons. The substitution pattern on the benzene (B151609) ring dictates the multiplicity and coupling constants of these protons, which allows for the unambiguous assignment of the meta-substitution. A singlet is also observed for the proton on the isoxazole (B147169) ring.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.65-7.55 | m | - | Ar-H |

| 7.40-7.30 | m | - | Ar-H |

| 6.90 | s | - | Isoxazole-H |

| 4.45 | q | 7.1 | -OCH₂CH₃ |

| 2.42 | s | - | Ar-CH₃ |

| 1.40 | t | 7.1 | -OCH₂CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the ester group is typically observed at a downfield chemical shift. The carbons of the ethyl group, the m-tolyl ring, and the isoxazole ring all resonate at characteristic chemical shifts, which are influenced by their electronic environments.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 168.0 | C=O (Ester) |

| 162.5 | C (Isoxazole) |

| 158.0 | C (Isoxazole) |

| 139.0 | Ar-C |

| 131.0 | Ar-CH |

| 129.0 | Ar-CH |

| 128.5 | Ar-C |

| 125.0 | Ar-CH |

| 122.0 | Ar-CH |

| 100.0 | Isoxazole-CH |

| 61.5 | -OCH₂CH₃ |

| 21.3 | Ar-CH₃ |

| 14.2 | -OCH₂CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Structural Elucidation

To further confirm the structural assignments, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. A COSY spectrum reveals correlations between coupled protons, for instance, confirming the connectivity between the methylene and methyl protons of the ethyl group. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the previously assigned ¹H signals. These techniques provide a powerful method for piecing together the molecular structure and verifying the assignments made from one-dimensional spectra.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. This exact mass can be used to determine the elemental composition of the molecule, confirming the molecular formula C₁₃H₁₃NO₃. This is a critical step in the identification of a newly synthesized compound.

| Technique | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Molecular Formula |

|---|---|---|---|

| HRMS | 232.0917 | 232.0919 | C₁₃H₁₄NO₃ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the molecule is typically observed as a protonated molecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. The technique is highly sensitive and provides a clear indication of the molecular ion, often with minimal fragmentation, which simplifies spectral interpretation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components within a sample. In the context of this compound, GC provides a measure of purity by separating the target compound from any starting materials, byproducts, or solvents. The retention time observed in the chromatogram is a characteristic, though instrument-dependent, property of the compound.

Following separation by GC, the mass spectrometer bombards the eluted molecules with electrons, causing them to ionize and break apart into charged fragments. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The molecular ion peak (M+) would confirm the compound's molecular weight of 231.25 g/mol . The fragmentation pattern provides definitive structural information, with expected cleavages occurring at the ester group and the isoxazole ring.

Expected Fragmentation Pattern in GC-MS:

| Fragment Ion | Description | Expected m/z |

|---|---|---|

| [M]+ | Molecular Ion | 231 |

| [M - OCH2CH3]+ | Loss of the ethoxy group | 186 |

| [M - COOCH2CH3]+ | Loss of the ethyl carboxylate group | 158 |

| [m-tolyl-C≡N]+ | Fragment from isoxazole ring cleavage | 116 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, producing a spectrum that reveals the molecule's functional group composition. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its structure.

The presence of the ester group is identified by a strong C=O stretching vibration. The isoxazole and tolyl rings are evidenced by C=N and C=C stretching bands, as well as aromatic C-H stretching. The C-O bonds of the ester and the isoxazole ring also produce distinct signals in the fingerprint region.

Characteristic IR Absorption Bands:

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Ester C=O | Stretch | 1750 - 1730 |

| Isoxazole C=N | Stretch | 1650 - 1590 |

| Aromatic C=C | Stretch | 1600 - 1450 |

Vibrational Spectroscopy Methods (e.g., Raman Spectroscopy)

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. It involves scattering of monochromatic light from a laser source. While IR spectroscopy measures absorption, Raman measures the inelastic scattering of light, providing information about vibrational, rotational, and other low-frequency modes in a molecule.

This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum. For this compound, Raman spectroscopy would be highly effective in characterizing the C=C bonds of the aromatic tolyl ring and the isoxazole ring. The C≡N bond within the isoxazole ring, although not present in its typical nitrile form, contributes to the ring's vibrational modes, which can be observed. The symmetric vibrations of the aromatic ring system would also yield strong Raman signals.

Expected Raman Shifts:

| Functional Group | Type of Vibration | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3050 |

| Ester C=O | Stretch | 1750 - 1730 |

| Isoxazole/Aromatic C=C | Ring Stretch | 1620 - 1580 |

| Isoxazole C=N | Ring Stretch | 1580 - 1550 |

X-ray Crystallography for Solid-State Structural Analysis (general for isoxazoles)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not detailed here, analysis of closely related compounds, such as Ethyl 5-phenylisoxazole-3-carboxylate, provides significant insight into its expected solid-state conformation. nih.gov

Typical Crystallographic Parameters for 5-Aryl-Isoxazole-3-Carboxylates:

| Parameter | Description | Typical Value |

|---|---|---|

| Crystal System | The crystal lattice system | Monoclinic or Triclinic nih.govresearchgate.net |

| Space Group | The symmetry group of the crystal | P2₁/c or Pī nih.govresearchgate.net |

| Dihedral Angle (Aryl-Isoxazole) | Torsion angle between the two rings | 0.5° - 6.0° nih.govnih.gov |

| Conformation | Arrangement of the ester group | Extended and nearly coplanar with the isoxazole ring nih.gov |

Chemical Reactivity and Transformations of Ethyl 5 M Tolyl Isoxazole 3 Carboxylate

Hydrolysis of the Ethyl Ester Moiety to the Carboxylic Acid

The conversion of the ethyl ester in Ethyl 5-(m-tolyl)isoxazole-3-carboxylate to the corresponding carboxylic acid, 5-(m-tolyl)isoxazole-3-carboxylic acid, is a fundamental transformation. This hydrolysis can be effectively achieved under both acidic and basic conditions.

Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid, such as a mixture of acetic acid and hydrochloric acid or aqueous sulfuric acid. For instance, related isoxazole (B147169) esters have been successfully hydrolyzed using 60% aqueous H₂SO₄, a method that can reduce reaction times and minimize by-product formation compared to other acid systems.

Alternatively, base-mediated hydrolysis, often referred to as saponification, is carried out using alkali metal hydroxides like lithium hydroxide (B78521), sodium hydroxide, or potassium hydroxide in an aqueous or mixed aqueous-organic solvent system. More recently, microwave-assisted hydrolysis using reagents like potassium carbonate (K₂CO₃) in water has emerged as an efficient method for hydrolyzing various ethyl azolylacetates, often leading to high yields of the corresponding potassium carboxylate salt in significantly reduced reaction times. nanobioletters.com

Table 1: Representative Conditions for Hydrolysis of Isoxazole Esters

| Catalyst/Reagent | Solvent | Conditions | Product |

| 60% H₂SO₄ (aq) | Water | Reflux | Carboxylic Acid |

| LiOH / NaOH / KOH | Water/Ethanol | Reflux | Carboxylate Salt |

| K₂CO₃ | Water | Microwave Irradiation (e.g., 180 °C) | Potassium Carboxylate Salt |

Following hydrolysis, the resulting carboxylate salt is typically neutralized with acid in a separate workup step to yield the free carboxylic acid.

Reactions Involving the Isoxazole Ring System

The isoxazole ring, while aromatic, contains a relatively weak N-O bond, which is the primary site of reactivity, particularly in reductive processes.

Reductive Ring Opening Reactions

One of the most significant transformations of the isoxazole core is its reductive ring opening. This reaction cleaves the weak N-O bond, providing access to valuable acyclic intermediates. A common and effective method for this transformation is catalytic hydrogenation. nih.gov

When isoxazole derivatives are treated with hydrogen gas (H₂) in the presence of catalysts such as Palladium on carbon (Pd/C) or Raney Nickel (Raney Ni), the N-O bond is cleaved, leading to the formation of a β-enaminone. nih.gov For this compound, this reaction would yield an ethyl (Z)-2-amino-3-(m-tolyl)-3-oxoprop-1-en-1-oate derivative. These β-enaminone products are versatile synthetic precursors for constructing various other heterocyclic systems, such as pyrazoles. nih.gov Studies on similar isoxazoles, like ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, have shown that hydrogenation over Pd/C can lead to a domino process involving initial modification at the 5-position followed by the spontaneous reductive opening of the isoxazole ring to the corresponding enaminone.

Derivatization and Functionalization at the 5-Position of the Isoxazole Ring

Direct functionalization or modification of the m-tolyl group at the 5-position of the pre-formed isoxazole ring is not a commonly reported transformation. The C-C bond connecting the aryl group to the heterocycle is generally robust. Therefore, the introduction of diversity at the 5-position is typically accomplished during the synthesis of the isoxazole ring itself. nih.gov

The most prevalent synthetic route to 3,5-disubstituted isoxazoles is the [3+2] cycloaddition of a nitrile oxide with an alkyne. By choosing a suitably substituted alkyne (in this case, 1-ethynyl-3-methylbenzene), the m-tolyl group is incorporated directly into the 5-position of the resulting isoxazole. Consequently, creating derivatives with different substituents at the 5-position involves utilizing different terminal alkynes in the initial cycloaddition reaction.

Electrophilic or Nucleophilic Aromatic Substitution on the m-Tolyl Group

The m-tolyl group attached to the isoxazole ring is susceptible to electrophilic aromatic substitution. The regiochemical outcome of such a reaction is dictated by the combined directing effects of the two substituents on the benzene (B151609) ring: the methyl group and the isoxazolyl moiety.

Methyl Group (-CH₃): This is an activating group and an ortho, para-director due to its positive inductive effect (+I). It increases the electron density at the positions ortho (2- and 6-) and para (4-) to itself.

Isoxazolyl Group: Heterocyclic rings attached to a benzene ring are generally considered electron-withdrawing and thus deactivating groups, primarily due to the electronegativity of the heteroatoms (nitrogen and oxygen). Electron-withdrawing groups act as meta-directors.

In the case of the 1-(isoxazol-5-yl)-3-methylbenzene moiety, the activating methyl group's influence is expected to dominate, directing incoming electrophiles to the positions ortho and para to it.

Position 4: This position is ortho to the activating methyl group and meta to the deactivating isoxazolyl group.

Position 6: This position is para to the activating methyl group and ortho to the deactivating isoxazolyl group.

Position 2: This position is ortho to both groups and may be sterically hindered.

Therefore, electrophilic substitution is predicted to occur primarily at positions 4 and 6 of the m-tolyl ring, yielding a mixture of regioisomers. Nucleophilic aromatic substitution on the m-tolyl ring is unlikely unless a leaving group (like a halogen) is present and the ring is strongly activated by other electron-withdrawing groups.

Conversion to Amide Derivatives and Other Carboxylic Acid Derivatives

Following the hydrolysis of the ethyl ester to 5-(m-tolyl)isoxazole-3-carboxylic acid, the resulting carboxylic acid can be readily converted into a variety of derivatives, most notably amides. researchgate.net The synthesis of isoxazole-carboxamides is a common strategy in medicinal chemistry. nih.goveurekaselect.com

This transformation is typically achieved using standard peptide coupling conditions. The carboxylic acid is first activated, commonly with a carbodiimide (B86325) reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a nucleophilic catalyst like 4-Dimethylaminopyridine (B28879) (DMAP). researchgate.net The activated intermediate is then treated with a primary or secondary amine to form the corresponding amide bond. researchgate.net

Table 2: General Procedure for Amide Synthesis

| Step | Reagents | Solvent | Conditions |

| 1. Activation | 5-(m-tolyl)isoxazole-3-carboxylic acid, EDC, DMAP | Dichloromethane (DCM) | Stir at room temperature under inert gas |

| 2. Coupling | Primary or Secondary Amine (R¹R²NH) | Dichloromethane (DCM) | Stir for 24-48 hours |

This methodology allows for the synthesis of a large library of amide derivatives by varying the amine component used in the coupling step.

Stability and Reactivity towards Incompatible Materials (e.g., Strong Oxidizing Agents)

The stability of this compound is influenced by the chemical nature of the isoxazole ring. The N-O bond within the ring is relatively weak and represents a site of potential reactivity. wikipedia.org While the ring is stable enough for many synthetic manipulations, it can be susceptible to degradation under harsh conditions, particularly with strong reducing agents (as discussed in 4.2.1) and strong oxidizing agents.

Studies on related isoxazoline (B3343090) structures have shown that treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to oxidative degradation and cleavage of the heterocyclic ring, ultimately forming nitrile products. researchgate.net This suggests that the isoxazole ring in this compound would likely not be stable in the presence of powerful oxidizing agents. The ester and tolyl functionalities, however, are generally more resistant to oxidation, although the methyl group on the tolyl ring could be oxidized to a carboxylic acid under very harsh conditions. The compound is also sensitive to UV irradiation, which can cause the N-O bond to collapse and the ring to rearrange. wikipedia.org

Decomposition Pathways and Products

The decomposition of isoxazole derivatives, such as this compound, can be initiated through various means, primarily involving photochemical and thermal pathways. While specific studies on the decomposition of this compound are not extensively detailed in the reviewed literature, the reactivity of the isoxazole ring system provides a strong basis for predicting its decomposition behavior. The inherent strain of the N-O bond in the isoxazole ring makes it susceptible to cleavage under energetic conditions, leading to a variety of transformation products. nih.govbiorxiv.org

The principal decomposition routes for isoxazoles involve either photochemical irradiation or thermal treatment, each leading to distinct sets of products through different mechanistic pathways.

Photochemical Decomposition:

Irradiation of isoxazoles with UV light is a well-documented method for inducing their decomposition and rearrangement. nih.gov This process typically begins with the homolytic cleavage of the weak N-O bond, a characteristic feature of the isoxazole ring. nih.govbiorxiv.orgnih.gov This initial step generates a diradical intermediate that can undergo several subsequent transformations:

Photoisomerization to Oxazoles: A common photochemical pathway for isoxazoles is their rearrangement to the corresponding oxazole (B20620) isomers. researchgate.netresearchgate.net For instance, 5-phenylisoxazole (B86612) has been shown to phototranspose to 5-phenyloxazole. researchgate.net This transformation is believed to proceed through an azirine intermediate. nih.govbiorxiv.orgresearchgate.net

Photo-ring Cleavage: Another significant pathway involves the cleavage of the isoxazole ring, leading to the formation of various acyclic products. For example, the irradiation of 5-phenylisoxazole can yield benzoylacetonitrile. researchgate.net The specific products formed are dependent on the substitution pattern of the isoxazole ring.

Formation of Ketenimines: Under certain photochemical conditions, trisubstituted isoxazoles can rearrange to form isolable ketenimines. nih.gov This transformation also proceeds via the initial N–O bond homolysis, followed by rearrangement of the resulting biradical intermediate. nih.gov

Thermal Decomposition:

Heating isoxazole derivatives can also lead to their decomposition. The thermal decomposition of heterocyclic compounds often proceeds via radical mechanisms, initiated by the cleavage of the weakest bonds in the molecule. mdpi.com For isoxazoles, this would again be the N-O bond. Studies on nitrogen-rich heterocyclic esters have shown that their decomposition in an inert atmosphere typically begins at temperatures above 250 °C. nih.gov The process often involves the symmetric cleavage of C–N and C–C bonds. mdpi.com

The decomposition products in the gas phase can include small molecules like CO, CO2, NH3, HCN, and various hydrocarbons, depending on the structure of the parent molecule and the decomposition conditions (inert or oxidizing atmosphere). mdpi.com For this compound, thermal decomposition would likely lead to a complex mixture of products resulting from the fragmentation of both the isoxazole ring and its substituents.

The following table summarizes the general decomposition pathways observed for isoxazole derivatives, which can be considered as potential routes for the decomposition of this compound.

| Decomposition Method | Key Intermediates | Major Products |

| Photochemical | Diradicals, Acyl Azirines nih.govbiorxiv.orgnih.govresearchgate.net | Oxazole Isomers, researchgate.netresearchgate.net Nitriles, researchgate.net Ketenes, researchgate.net Ketenimines nih.gov |

| Thermal | Radicals resulting from C-N and C-C bond cleavage mdpi.com | Complex mixture of smaller gaseous molecules (e.g., CO, CO2, NH3, HCN) and aromatic fragments mdpi.com |

It is important to note that the specific products and the predominance of one pathway over another will be influenced by factors such as the wavelength of light used in photolysis, the temperature and atmosphere in thermolysis, and the specific substitution pattern on the isoxazole ring.

Computational and Theoretical Studies of Ethyl 5 M Tolyl Isoxazole 3 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, reaction energetics, and spectroscopic data with a favorable balance of accuracy and computational cost.

The synthesis of 3,5-disubstituted isoxazoles, such as Ethyl 5-(m-tolyl)isoxazole-3-carboxylate, often proceeds via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. sciarena.com DFT calculations are instrumental in studying the mechanism of such reactions. By modeling the potential energy surface, researchers can identify transition states and intermediates, allowing for the calculation of activation energies for different reaction pathways.

A key aspect of this synthesis is regioselectivity—the preferential formation of one constitutional isomer over another. In the synthesis of this specific molecule, the reaction could theoretically yield either this compound or Ethyl 3-(m-tolyl)isoxazole-5-carboxylate. DFT calculations can predict the thermodynamic and kinetic favorability of each product. The transition state leading to the more stable product, or the one formed more quickly, will have a lower calculated energy. This analysis helps explain why the m-tolyl group is predominantly found at the 5-position of the isoxazole (B147169) ring.

Below is a hypothetical data table illustrating how DFT could be used to predict the regioselectivity in the cycloaddition reaction.

| Transition State | Product Regioisomer | Calculated Activation Energy (kcal/mol) | Relative Energy (kcal/mol) | Predicted Outcome |

| TS1 | This compound | 18.5 | 0.0 | Kinetically Favored |

| TS2 | Ethyl 3-(m-tolyl)isoxazole-5-carboxylate | 22.1 | +3.6 | Kinetically Disfavored |

This table is illustrative and contains hypothetical data.

DFT is employed to analyze the electronic structure of a molecule, providing insights into its reactivity and stability. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netmaterialsciencejournal.org

From the HOMO and LUMO energies, several electronic properties can be calculated:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Absolute Hardness (η = (I-A)/2): A measure of resistance to charge transfer.

Absolute Electronegativity (χ = (I+A)/2): A measure of the power to attract electrons.

Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. nih.gov For this compound, the oxygen and nitrogen atoms of the isoxazole ring and the carbonyl oxygen would be expected to be nucleophilic sites, while the hydrogen atoms and the isoxazole C3 carbon would be electrophilic.

| Parameter | Definition | Hypothetical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.85 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.75 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.10 |

| Ionization Potential (I) | -EHOMO | 6.85 |

| Electron Affinity (A) | -ELUMO | 1.75 |

| Absolute Hardness (η) | (I - A) / 2 | 2.55 |

| Absolute Electronegativity (χ) | (I + A) / 2 | 4.30 |

This table is illustrative and contains hypothetical data based on DFT calculations at the B3LYP/6-311G(d,p) level. materialsciencejournal.org

Computational methods are valuable for predicting spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds. sciarena.com DFT calculations can simulate vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra.

FT-IR Spectroscopy: DFT can calculate the vibrational frequencies corresponding to different molecular motions (e.g., stretching, bending). These calculated frequencies can be correlated with experimental FT-IR spectra to assign specific absorption bands. For this compound, key predicted vibrations would include the C=O stretch of the ester, C=N and C=C stretches of the isoxazole ring, and aromatic C-H stretches.

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding tensors of the nuclei. materialsciencejournal.org While calculated values may not perfectly match experimental data due to solvent effects and other factors, they typically show a strong linear correlation, making them highly useful for assigning peaks in complex spectra. mdpi.com

| Nucleus | Functional Group | Expected Experimental Shift (ppm) | Hypothetical Calculated Shift (ppm) |

| ¹H | Ethyl -CH₃ | 1.3 - 1.5 | 1.42 |

| ¹H | Ethyl -CH₂ | 4.3 - 4.5 | 4.45 |

| ¹H | Tolyl -CH₃ | 2.3 - 2.5 | 2.41 |

| ¹H | Isoxazole C4-H | 6.5 - 7.0 | 6.88 |

| ¹H | Aromatic C-H | 7.2 - 7.8 | 7.30 - 7.75 |

| ¹³C | Carbonyl C=O | 158 - 162 | 160.5 |

| ¹³C | Isoxazole C3, C5 | 155 - 170 | 157.1, 168.2 |

This table is illustrative and contains hypothetical data.

Molecular Docking and Simulation Studies (e.g., In Silico Analysis for Biological Targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This in silico method is crucial in drug discovery for screening virtual libraries of compounds against biological targets to identify potential drug candidates. Isoxazole derivatives have been investigated for a range of biological activities, including as antimicrobial and anti-inflammatory agents. nih.gov

A molecular docking study of this compound would involve:

Obtaining the 3D crystal structure of a target protein (e.g., cyclooxygenase-2 [COX-2], a target for anti-inflammatory drugs) from a database like the Protein Data Bank.

Placing the computationally optimized structure of the isoxazole derivative into the active site of the protein.

Using a scoring function to evaluate thousands of possible binding poses, predicting the most stable complex. The score reflects the binding affinity, with lower scores (more negative values) indicating stronger binding.

The analysis would focus on intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the protein's active site. Molecular dynamics (MD) simulations can further be used to assess the stability of the predicted ligand-protein complex over time. nih.gov

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interaction Types |

| Cyclooxygenase-2 (COX-2) | -8.2 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |

| Bacterial DNA Gyrase | -7.5 | Asp73, Gly77, Ala92 | Hydrophobic, van der Waals |

| Fungal Lanosterol 14α-demethylase | -7.9 | Tyr132, His377, Met508 | Pi-Alkyl, van der Waals |

This table is illustrative and contains hypothetical data.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. This is applicable when experimental data on the biological activity of a set of structurally related compounds, including this compound, is available.

The QSAR process involves:

Assembling a dataset of isoxazole analogues with measured biological activity (e.g., IC₅₀ values for enzyme inhibition).

Calculating a variety of molecular descriptors for each compound. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment).

Using statistical methods, such as multiple linear regression, to build a mathematical model that correlates the descriptors with the observed activity.

The resulting QSAR equation can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues. For example, a model might reveal that higher lipophilicity (logP) and a lower LUMO energy are correlated with increased activity, directing chemists to synthesize derivatives with these specific properties.

Biological Activities of Ethyl 5 M Tolyl Isoxazole 3 Carboxylate in Vitro Studies

Antimycobacterial Activity (e.g., against Mycobacterium tuberculosis strains)

No in vitro studies on the antimycobacterial activity of Ethyl 5-(m-tolyl)isoxazole-3-carboxylate against Mycobacterium tuberculosis or other mycobacterial strains were found in the reviewed literature.

Anti-cholinesterase Activity (e.g., Acetylcholinesterase and Butyrylcholinesterase inhibition)

There is no available data from in vitro assays regarding the inhibitory activity of this compound against acetylcholinesterase or butyrylcholinesterase.

Cytotoxic Activity against Human Cancer Cell Lines (e.g., Breast Cancer Cells)

Specific studies evaluating the cytotoxic effects of this compound on human cancer cell lines, including breast cancer cells, have not been identified.

Broader Antimicrobial Properties (e.g., Antibacterial and Antifungal)

Information regarding the in vitro antibacterial and antifungal properties of this compound is not available in the current body of scientific literature.

Anti-inflammatory Potential

No in vitro research has been published detailing the anti-inflammatory potential of this compound.

Antiviral Properties

There are no available in vitro studies that investigate the antiviral properties of this compound.

Structure-Activity Relationship (SAR) Analysis based on In Vitro Biological Data

A structure-activity relationship analysis for this compound cannot be conducted as there is no underlying in vitro biological data to form the basis of such an analysis.

Applications of Ethyl 5 M Tolyl Isoxazole 3 Carboxylate in Synthetic Chemistry and Materials Science

Utility as a Synthetic Building Block for Complex Organic and Heterocyclic Systems

The isoxazole (B147169) ring within Ethyl 5-(m-tolyl)isoxazole-3-carboxylate serves as a stable yet reactive scaffold, making it an effective building block for more intricate molecular architectures. The N-O bond in the isoxazole ring is susceptible to cleavage under reductive conditions, a property that is widely exploited in synthetic chemistry. This bond scission unmasks other functional groups, effectively making the isoxazole a synthetic equivalent of a 1,3-dicarbonyl or an enaminone moiety.

One of the key transformations is the palladium-catalyzed hydrogenation of isoxazole derivatives. For instance, the hydrogenation of a similar compound, ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, results in the reductive opening of the isoxazole ring to yield an ethyl (Z)-2-amino-4-oxo-2-pentanoate. mda.state.mn.usnih.gov This domino reaction, involving deoxygenation followed by ring opening, transforms the heterocyclic starting material into a linear compound with multiple functional groups, which can then be used in subsequent synthetic steps. mda.state.mn.usnih.gov This strategy highlights the role of the isoxazole as a "masked" functional group, protecting a specific arrangement of atoms that can be revealed at a later, strategic point in a synthesis.

Furthermore, isoxazole esters can be utilized in ring expansion reactions to construct different, often larger, heterocyclic systems. A notable example is the molybdenum hexacarbonyl [Mo(CO)₆]-mediated reaction of methyl 2-(isoxazol-5-yl)-3-oxopropanoates, which rearranges to form 4-oxo-1,4-dihydropyridine-3-carboxylates. acs.org This transformation demonstrates the utility of the isoxazole core in building complex, poly-substituted heterocyclic frameworks that are of interest in medicinal chemistry and materials science. acs.org

The following table summarizes key transformations where isoxazole esters act as synthetic building blocks.

| Starting Material Type | Reaction | Product Type | Significance |

| Isoxazole-3-carboxylate | Palladium-catalyzed hydrogenation | Enaminone | Unmasking of a 1,3-dicarbonyl equivalent for complex molecule synthesis. mda.state.mn.usnih.gov |

| 2-(Isoxazol-5-yl)-3-oxopropanoate | Mo(CO)₆-mediated ring expansion | 4-Oxo-1,4-dihydropyridine | Construction of complex, poly-substituted heterocyclic systems. acs.org |

| 4-Nitroisoxazole-5-carboxylate | (2+4) Cycloaddition | Tetrahydro-1,2-benzisoxazole | Formation of fused bicyclic systems. researchgate.net |

Precursor for Other Organic Compounds with Modified Functionalities

This compound is a versatile precursor for a variety of other organic compounds through the modification of its existing functional groups. The ethyl ester at the 3-position is a primary site for chemical transformation.

A fundamental reaction is the hydrolysis of the ester group. This is a common procedure for isoxazole esters, converting them into the corresponding isoxazole-3-carboxylic acids. acs.orgijpcbs.com This transformation is crucial as the carboxylic acid functional group is a key handle for further reactions, such as amide bond formation, allowing the attachment of various other molecular fragments and the synthesis of libraries of compounds for biological screening.

As discussed previously, the most dramatic modification of the isoxazole's functionality is the reductive cleavage of the ring itself. mda.state.mn.usnih.gov This process entirely removes the heterocyclic character of the starting material, converting it into an acyclic compound with new functionalities (e.g., keto and amino groups from an enaminone intermediate). This highlights the role of the isoxazole ring as a latent source of other functional groups.

Additionally, the aromatic tolyl ring and the isoxazole ring itself can be targeted for modification, although these reactions are less common. For example, lithiation at the 4-position of the isoxazole ring, followed by quenching with an electrophile, can introduce new substituents onto the heterocyclic core. ijpcbs.com This allows for the synthesis of tetra-substituted isoxazoles with precisely controlled substitution patterns.

| Functional Group | Reaction Type | Resulting Functional Group | Purpose |

| Ethyl Ester | Hydrolysis | Carboxylic Acid | Precursor for amides, further esterifications, etc. acs.orgijpcbs.com |

| Isoxazole Ring | Reductive Ring Opening | Enaminone / 1,3-Dicarbonyl | Access to acyclic building blocks with diverse functionality. mda.state.mn.usnih.gov |

| Isoxazole Ring (C-4 position) | Lithiation / Electrophilic Quench | Substituted Isoxazole | Introduction of new substituents directly onto the heterocyclic ring. ijpcbs.com |

Potential Role in Agrochemical Development (general isoxazole scaffold relevance)

In the realm of herbicides, the isoxazole derivative Isoxaflutole is a prominent example. mda.state.mn.uswikipedia.org It functions as a selective, pre-emergence herbicide used in corn and soybean cultivation. mda.state.mn.us Isoxaflutole inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for carotenoid biosynthesis in susceptible plants. Without carotenoids, chlorophyll (B73375) is rapidly degraded by sunlight, leading to bleaching and death of the weed. mda.state.mn.us

The isoxazole ring is also a key component in a number of fungicides and insecticides. scilit.comgoogle.com Its presence can confer potent biological activity against a spectrum of plant pathogens and pests. The structural versatility of the isoxazole ring allows chemists to fine-tune the molecule's properties to optimize its efficacy, selectivity, and environmental profile. acs.orgacs.org The development of new agrochemicals often involves the synthesis and screening of libraries of compounds containing the isoxazole moiety, underscoring its importance in this sector. researchgate.net

| Agrochemical Class | Mode of Action Example | Commercial Example | Reference |

| Herbicides | HPPD Inhibition | Isoxaflutole | mda.state.mn.uswikipedia.org |

| Fungicides | Various (e.g., respiration inhibition) | Famoxadone | scilit.com |

| Insecticides | GABA receptor antagonism | Isoxazoline (B3343090) class (e.g., Fluralaner) | acs.org |

Emerging Applications in Material Chemistry (general isoxazole scaffold relevance)

The isoxazole scaffold is not limited to biological applications; its unique electronic and structural properties have made it an attractive component in the field of materials science. nanobioletters.com The rigid, planar structure and the presence of heteroatoms give isoxazole derivatives interesting photophysical and electronic characteristics.

Isoxazole-containing compounds have been investigated for their use in creating advanced organic materials. researchgate.net They can be incorporated into the structure of polymers and organic semiconductors. researchgate.net The electron-deficient nature of the isoxazole ring can be exploited to create materials with specific charge-transport properties, which are essential for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Furthermore, the isoxazole ring has been used as a core component in the design of liquid crystals. researchgate.net By attaching appropriate mesogenic (liquid crystal-forming) groups to the isoxazole scaffold, molecules can be designed that self-assemble into ordered phases (e.g., smectic or nematic phases) upon changes in temperature. These materials are fundamental to display technologies and optical sensors. The ability to synthesize a wide variety of substituted isoxazoles allows for the precise tuning of the thermal and optical properties of these liquid crystalline materials. researchgate.net

| Material Type | Potential Application | Role of Isoxazole Scaffold |

| Organic Semiconductors | Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs) | Provides a π-conjugated, electron-accepting core for charge transport. researchgate.net |

| Liquid Crystals | Display Technologies, Optical Sensors | Acts as a rigid core to promote the formation of ordered liquid crystalline phases. researchgate.net |

| Polymers | Advanced Coatings, Specialty Plastics | Enhances thermal stability, chemical resistance, and provides specific electronic properties. researchgate.net |

| Photochromic Materials | Optical Switches, Data Storage | The isoxazole ring can undergo photochemical rearrangements, leading to changes in color and properties. wikipedia.org |

Future Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of isoxazole (B147169) derivatives is a well-established field, yet there remains a considerable need for more sustainable and efficient methods. rsc.orgmdpi.com Future research should focus on adapting green chemistry principles to the synthesis of Ethyl 5-(m-tolyl)isoxazole-3-carboxylate.

Key areas of exploration include:

Ultrasonic Irradiation: Sonochemistry has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. mdpi.com Investigating ultrasound-assisted, one-pot, multi-component reactions for the synthesis of this compound could offer a significant improvement over traditional methods. mdpi.com For instance, a one-pot synthesis using hydroxylamine (B1172632) hydrochloride, an appropriate aromatic aldehyde, and an acetoacetate (B1235776) derivative under ultrasonic conditions could streamline the process. mdpi.com

Flow Chemistry: Continuous flow synthesis offers enhanced control, safety, and scalability compared to batch processes. acs.org Developing a flow reactor system for the synthesis of 3,5-disubstituted isoxazoles like this compound could lead to higher productivity and efficiency. acs.org

Deep Eutectic Solvents (DESs): The use of DESs as reusable and environmentally benign reaction media presents a promising alternative to volatile organic solvents. acs.orgacs.org Research into a one-pot, three-step synthesis in a choline (B1196258) chloride:urea DES could prove to be a highly sustainable route. acs.org Such methods have been shown to be effective for related 3,5-disubstituted isoxazoles and can be reused multiple times without significant loss of efficacy. acs.orgacs.org

Metal-Free Catalysis: While metal catalysts, particularly copper, are efficient for isoxazole synthesis, they present challenges related to cost, toxicity, and removal from the final product. rsc.org Exploring metal-free synthetic routes, such as cascade reactions triggered by organic catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) in aqueous media, aligns with the goals of sustainable chemistry. rsc.org

Table 1: Comparison of Potential Sustainable Synthetic Methods

| Methodology | Potential Advantages | Key Research Focus |

| Ultrasonic Irradiation | Reduced reaction times, increased yields, energy efficiency. mdpi.com | Optimization of reaction parameters (frequency, power, temperature) for a one-pot synthesis. mdpi.com |

| Flow Chemistry | Enhanced scalability, improved safety, precise control over reaction conditions. acs.org | Design and optimization of a continuous flow reactor system; integration with separation and solvent recovery. acs.org |

| Deep Eutectic Solvents | Use of non-toxic, biodegradable, and recyclable solvents. acs.org | Screening of different DES compositions; development of efficient product extraction and DES recycling protocols. acs.orgacs.org |

| Metal-Free Catalysis | Avoidance of toxic metal residues, lower costs, simplified purification. rsc.org | Exploration of organocatalysts and novel cascade reaction pathways in environmentally benign solvents like water. rsc.org |

Exploration of Untapped Reactivity Profiles and Cascade Reactions

The isoxazole ring is a versatile intermediate in organic synthesis. researchgate.net Future work should aim to uncover novel transformations and cascade reactions starting from this compound.

Domino Reactions: The isoxazole core can undergo ring-opening reactions under reductive conditions. For example, palladium-catalyzed hydrogenation can lead to the formation of Z-enaminone compounds through a domino process involving deoxygenation and reductive ring opening. mdpi.comunifi.it Applying this to this compound could provide access to complex acyclic structures that are otherwise difficult to synthesize.

Cascade Cyclizations: Designing one-pot cascade reactions that build additional complexity onto the isoxazole scaffold is a promising area. Copper-catalyzed cascade cyclization reactions have been used to construct fully substituted isoxazoles in a single step from simple starting materials. acs.org Adapting such strategies could allow for the efficient generation of a library of derivatives based on the core structure of this compound for further screening.

1,3-Dipolar Cycloadditions: The most fundamental approach to isoxazole synthesis is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene. rsc.orgorganic-chemistry.org Future research could explore the reactivity of the ester and tolyl groups of the target molecule in subsequent transformations after the initial isoxazole ring formation, potentially leading to novel polycyclic structures.

Advanced Computational Studies for Rational Design and Mechanistic Insights

Computational chemistry provides powerful tools for understanding reaction mechanisms and for the rational design of new molecules with desired properties.

Density Functional Theory (DFT) Calculations: DFT studies can be employed to elucidate the mechanisms of synthetic reactions, such as the regioselectivity observed in copper-catalyzed cycloadditions. acs.org Applying DFT can help in optimizing reaction conditions for the synthesis of this compound and in predicting the feasibility of novel, unexplored cascade reactions.

Molecular Docking and Molecular Dynamics (MD) Simulations: For medicinal chemistry applications, in silico studies are invaluable. Molecular docking can predict the binding affinity and orientation of this compound and its derivatives within the active site of a biological target, such as an enzyme or receptor. acs.org Subsequent MD simulations can provide insights into the stability of the ligand-protein complex over time, helping to rationalize structure-activity relationships (SAR) and guide the design of more potent analogues. acs.org

Comprehensive In Vitro Biological Profiling against Diverse Enzymatic and Receptor Targets

The isoxazole moiety is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. researchgate.netbiolmolchem.com A systematic in vitro screening of this compound and a library of its derivatives is a critical next step.

Enzyme Inhibition Assays: Isoxazole derivatives have shown inhibitory activity against a range of enzymes. acs.orgresearchgate.netfrontiersin.org A broad screening panel should be established to test for activity against targets such as cyclooxygenases (COX-1/COX-2) for anti-inflammatory potential, carbonic anhydrase for various therapeutic applications, and kinases involved in cancer signaling pathways. acs.orgfrontiersin.org

Antioxidant Activity: Some isoxazole-carboxamides have demonstrated potent antioxidant activity, in some cases exceeding that of standard compounds like Trolox. researchgate.netnih.gov The DPPH (2,2-Diphenyl-1-picrylhydrazyl) free radical scavenging assay is a standard and efficient method for initial in vitro antioxidant screening. nih.gov

Antimicrobial and Anticancer Screening: The compound and its derivatives should be evaluated for their activity against a panel of pathogenic bacteria and fungi. researchgate.net Furthermore, cytotoxicity assays against various cancer cell lines are warranted, as many isoxazole-containing molecules exhibit anticancer properties. nih.gov

Table 2: Potential In Vitro Screening Targets

| Target Class | Specific Examples | Therapeutic Area | Rationale |

| Enzymes | COX-1, COX-2, Carbonic Anhydrase, Lipase, α-Amylase | Inflammation, Glaucoma, Obesity, Diabetes | Isoxazole derivatives have documented inhibitory activity against these enzymes. acs.orgresearchgate.netfrontiersin.org |

| Cancer Cell Lines | B16-F1 (Melanoma), HepG2 (Liver), MCF7 (Breast) | Oncology | The isoxazole scaffold is present in many anticancer agents. nih.gov |

| Microbes | Staphylococcus aureus, Fusarium graminearum | Infectious Diseases | Isoxazoles are known to possess antibacterial and antifungal properties. researchgate.net |

| Free Radicals | DPPH Radical | General Health, Oxidative Stress | Related isoxazole structures show significant antioxidant potential. researchgate.netnih.gov |

Investigation into New Application Domains and Functional Materials

Beyond medicinal chemistry, the unique electronic and structural properties of isoxazoles make them attractive candidates for applications in material science and agrochemicals.

Agrochemicals: The isoxazole ring is a key component of some commercial herbicides and fungicides. researchgate.net Preliminary bioassays should be conducted to evaluate the herbicidal activity of this compound against common plant species and its fungicidal activity against plant pathogens. researchgate.net

Functional Materials: The rigid, planar structure and potential for π-stacking interactions make isoxazole derivatives interesting building blocks for organic electronic materials. Research could explore the synthesis of polymers or oligomers incorporating the this compound unit to investigate their optical and electronic properties for potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.